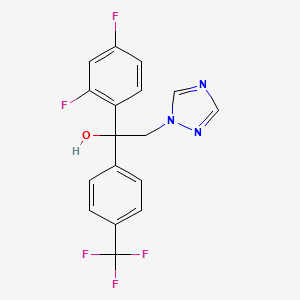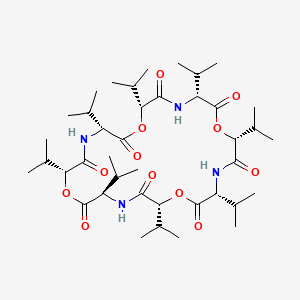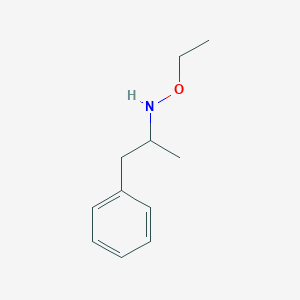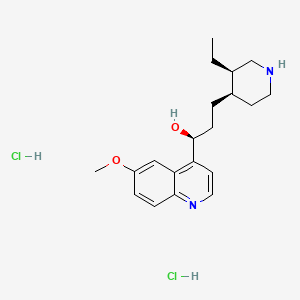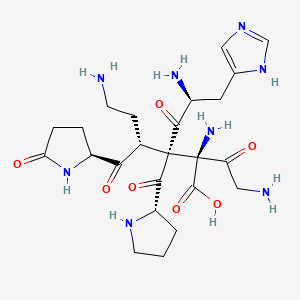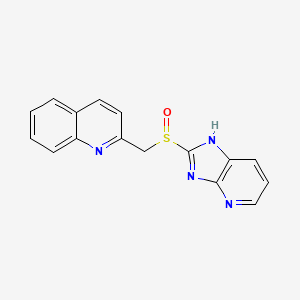
Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- is a complex heterocyclic compound that combines the structural features of quinoline and imidazopyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- typically involves multi-step reactions starting from readily available precursors. One common approach involves the nucleophilic substitution of halogenated quinoline derivatives followed by cyclization and sulfoxidation reactions. The reaction conditions often require the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar imidazopyridine core and exhibit diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties.
Quinoline derivatives: Compounds such as chloroquine and mepacrine are well-known for their antimalarial activity and share the quinoline scaffold.
Uniqueness
Quinoline, 2-((1H-imidazo(4,5-b)pyridin-2-ylsulfinyl)methyl)- is unique due to the presence of both quinoline and imidazopyridine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets, making it a versatile tool in medicinal chemistry .
Eigenschaften
CAS-Nummer |
123823-92-7 |
|---|---|
Molekularformel |
C16H12N4OS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfinylmethyl)quinoline |
InChI |
InChI=1S/C16H12N4OS/c21-22(16-19-14-6-3-9-17-15(14)20-16)10-12-8-7-11-4-1-2-5-13(11)18-12/h1-9H,10H2,(H,17,19,20) |
InChI-Schlüssel |
DVBJGGOFMSJLBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)C3=NC4=C(N3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


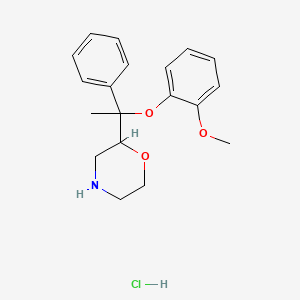
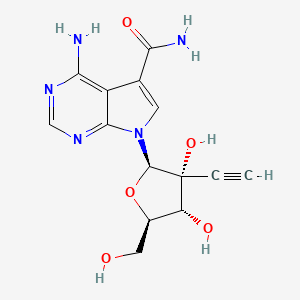
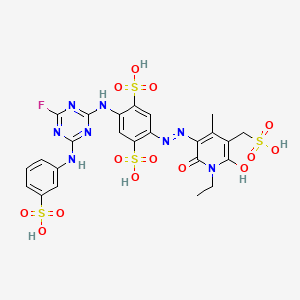


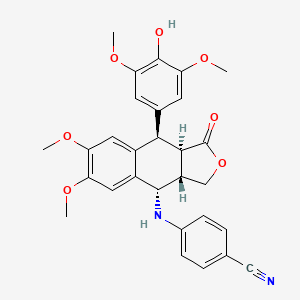
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
